molecular formula C17H16Cl2N2O3 B1326854 [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142205-18-2

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1326854
CAS No.: 1142205-18-2
M. Wt: 367.2 g/mol
InChI Key: MDPLMKWWDQHDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzyl chloride. This intermediate can be synthesized through the chlorination of 2,4-dichlorotoluene . The next step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form the corresponding amide. This amide is then reacted with phenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its combination of dichlorobenzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(N-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-7-6-12(15(19)8-13)9-20-16(22)10-21(11-17(23)24)14-4-2-1-3-5-14/h1-8H,9-11H2,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPLMKWWDQHDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152237
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-18-2
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.